molecular formula C20H20N2O4S B2777701 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 923395-68-0

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2777701
CAS RN: 923395-68-0
M. Wt: 384.45
InChI Key: MWFKKYAJABVOHD-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial potential. Researchers synthesized eighteen novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives based on the dithiolopyrrolone scaffold. These derivatives inhibit bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria. Notably, some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Compound 7b, in particular, exhibited promising antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP. Additionally, it showed inhibitory activity against Escherichia coli RNAP .

Cytotoxicity

Compound 7b also demonstrated cytotoxicity against LO2 cells. This property is essential for evaluating its safety profile and potential therapeutic applications .

Drug Development

Given its interaction with the “switch region” of bacterial RNAP, compound 7b could serve as a lead structure for developing potent bacterial RNAP inhibitors. This is particularly relevant in the context of antibiotic-resistant infections, where new antibacterial drugs are urgently needed .

Medicinal Chemistry

The compound’s unique structure, combining thiazole and acetamide moieties, provides opportunities for further exploration in medicinal chemistry. Researchers can modify its functional groups to optimize its pharmacological properties .

Structural Biology

Understanding how compound 7b interacts with bacterial RNAP at the molecular level can inform structural biology studies. Investigating its binding sites and mechanisms of action may lead to novel drug discovery strategies .

Pharmacokinetics and Toxicology

Detailed studies on the compound’s pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology are essential for assessing its suitability as a drug candidate .

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-6-4-13(5-7-14)10-19(23)22-20-21-17(12-27-20)16-9-8-15(25-2)11-18(16)26-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFKKYAJABVOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

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